Cas no 108302-54-1 (ethyl[2-(morpholin-4-yl)ethyl]amine)

Ethyl[2-(morpholin-4-yl)ethyl]amine is a versatile amine compound featuring both ethyl and morpholine functional groups, making it valuable in organic synthesis and pharmaceutical applications. Its bifunctional structure allows for reactivity as a nucleophile or base, facilitating its use in the preparation of complex molecules, including active pharmaceutical ingredients (APIs) and fine chemicals. The morpholine moiety enhances solubility in polar solvents, while the ethylamine group provides flexibility for further derivatization. This compound is particularly useful in medicinal chemistry for the development of biologically active molecules due to its balanced lipophilicity and hydrogen-bonding potential. It is typically handled under inert conditions to ensure stability.
ethyl[2-(morpholin-4-yl)ethyl]amine structure
108302-54-1 structure
Product Name:ethyl[2-(morpholin-4-yl)ethyl]amine
CAS No:108302-54-1
MF:C8H18N2O
MW:158.241322040558
MDL:MFCD09802310
CID:1032434
PubChem ID:14518967
Update Time:2025-06-11

ethyl[2-(morpholin-4-yl)ethyl]amine Chemical and Physical Properties

Names and Identifiers

    • N-Ethyl-2-morpholinoethanamine
    • 4-morpholineethanamine, N-ethyl-
    • N-Ethyl-2-morpholin-4-ylethanamine
    • N-Ethyl-2-morpholinoethamine
    • N-ethyl-4-Morpholineethanamine
    • N-ethyl-2-morpholin-4-ylethanamine(SALTDATA: FREE)
    • UKRORGSYN-BB BBV-134155
    • N-Ethylmorpholine-4-ethanamine
    • OXQOOWBHUWQUMD-UHFFFAOYSA-N
    • ethyl[2-(morpholin-4-yl)ethyl]amine
    • N-Ethyl-2-(4-morpholinyl)ethanamine
    • TRA0003287
    • SY024486
    • AK106912
    • N-Ethyl-2-(morpholin-4-yl)ethan-1-amine
    • AB0055630
    • ST24048558
    • N-Ethyl-2-morpho
    • N-Ethyl-2-morpholin-4-ylethanamine, AldrichCPR
    • DB-059730
    • AMY32759
    • 108302-54-1
    • A895286
    • CS-0151960
    • EN300-162845
    • DTXSID30561230
    • SCHEMBL39800
    • AKOS000238168
    • DS-3559
    • MFCD09802310
    • MDL: MFCD09802310
    • Inchi: 1S/C8H18N2O/c1-2-9-3-4-10-5-7-11-8-6-10/h9H,2-8H2,1H3
    • InChI Key: OXQOOWBHUWQUMD-UHFFFAOYSA-N
    • SMILES: O1CCN(CCNCC)CC1

Computed Properties

  • Exact Mass: 158.14204
  • Monoisotopic Mass: 158.141913202 g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 1
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 4
  • Complexity: 92.1
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 24.5
  • Molecular Weight: 158.24
  • XLogP3: -0.2

Experimental Properties

  • Density: 0.942
  • Boiling Point: 230.0±20.0℃ at 760 mmHg
  • Flash Point: 92.873°C
  • Refractive Index: 1.458
  • PSA: 24.5

ethyl[2-(morpholin-4-yl)ethyl]amine Security Information

  • Symbol: GHS07
  • Signal Word:Warning
  • Hazard Statement: H319
  • Warning Statement: P305+P351+P338
  • Hazardous Material transportation number:NONH for all modes of transport
  • WGK Germany:3
  • Hazard Category Code: 36
  • Safety Instruction: 26
  • Hazardous Material Identification: Xi
  • Storage Condition:Keep in dark place,Inert atmosphere,Room temperature(BD246489)

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ethyl[2-(morpholin-4-yl)ethyl]amine Suppliers

Amadis Chemical Company Limited
Gold Member
Audited Supplier Audited Supplier
(CAS:108302-54-1)ethyl[2-(morpholin-4-yl)ethyl]amine
Order Number:A895286
Stock Status:in Stock
Quantity:10g
Purity:99%
Pricing Information Last Updated:Friday, 30 August 2024 11:50
Price ($):161.0
Email:sales@amadischem.com

Additional information on ethyl[2-(morpholin-4-yl)ethyl]amine

Ethyl[2-(Morpholin-4-yl)ethyl]amine (CAS No. 108302-54-1): An Overview of Its Properties, Applications, and Recent Research

Ethyl[2-(morpholin-4-yl)ethyl]amine (CAS No. 108302-54-1) is a versatile organic compound that has garnered significant attention in the fields of medicinal chemistry and pharmaceutical research. This compound, also known as N-(2-morpholinoethyl)ethanamine, is characterized by its unique molecular structure, which includes a morpholine ring and an ethylamine moiety. The combination of these functional groups endows the compound with a range of chemical and biological properties that make it a valuable candidate for various applications.

The molecular formula of ethyl[2-(morpholin-4-yl)ethyl]amine is C9H19NO2, and its molecular weight is approximately 177.25 g/mol. The compound is a colorless to pale yellow liquid at room temperature and is soluble in water and common organic solvents such as ethanol and methanol. These physical properties make it easy to handle and incorporate into various formulations.

In terms of its chemical structure, the presence of the morpholine ring imparts significant stability and solubility to the molecule. Morpholine rings are known for their ability to form hydrogen bonds, which can enhance the compound's interactions with biological targets. The ethylamine moiety, on the other hand, provides additional flexibility and can participate in various chemical reactions, making ethyl[2-(morpholin-4-yl)ethyl]amine a valuable building block in synthetic chemistry.

One of the key areas where ethyl[2-(morpholin-4-yl)ethyl]amine has shown promise is in the development of pharmaceuticals. Recent research has focused on its potential as a ligand for various receptors and enzymes. For instance, studies have demonstrated that ethyl[2-(morpholin-4-yl)ethyl]amine can act as a modulator of G protein-coupled receptors (GPCRs), which are important targets for many therapeutic agents. GPCRs play crucial roles in numerous physiological processes, including neurotransmission, hormone signaling, and immune responses.

In addition to its receptor-modulating properties, ethyl[2-(morpholin-4-yl)ethyl]amine has been investigated for its potential as a prodrug precursor. Prodrugs are inactive compounds that are converted into active drugs within the body through metabolic processes. The ability to design prodrugs with improved pharmacokinetic properties is a significant advantage in drug development. Ethyl[2-(morpholin-4-yl)ethyl]amine can be used to create prodrugs that enhance solubility, stability, and bioavailability, thereby improving the therapeutic efficacy of the final drug product.

Another area of interest is the use of ethyl[2-(morpholin-4-yl)ethyl]amine in the synthesis of chiral compounds. Chirality is a critical factor in pharmaceuticals, as enantiomers (molecules that are mirror images of each other) can have different biological activities. The ability to synthesize chiral compounds with high enantiomeric purity is essential for developing safe and effective drugs. Ethyl[2-(morpholin-4-yl)ethyl]amine can serve as a chiral auxiliary or catalyst in asymmetric synthesis reactions, facilitating the production of enantiomerically pure compounds.

Recent advancements in computational chemistry have also contributed to our understanding of ethyl[2-(morpholin-4-yl)ethyl]amine's behavior. Molecular dynamics simulations and quantum mechanical calculations have provided insights into its conformational flexibility and electronic properties. These studies have helped researchers optimize the compound's structure for specific applications, such as enhancing binding affinity to target proteins or improving metabolic stability.

In conclusion, ethyl[2-(morpholin-4-yl)ethyl]amine (CAS No. 108302-54-1) is a multifaceted compound with a wide range of potential applications in medicinal chemistry and pharmaceutical research. Its unique molecular structure and favorable physical properties make it an attractive candidate for developing new drugs and improving existing formulations. Ongoing research continues to uncover new possibilities for this versatile compound, further solidifying its importance in the field.

Recommended suppliers
Amadis Chemical Company Limited
(CAS:108302-54-1)ethyl[2-(morpholin-4-yl)ethyl]amine
A895286
Purity:99%
Quantity:10g
Price ($):161.0
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